Cas no 1187348-87-3 (3-(2-Cyclopentylethyl)-4-methyl-1h-pyrazol-5-amine)

3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine is a specialized pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclopentylethyl substituent and an amine functional group, which may enhance binding affinity in target interactions. The compound's unique scaffold offers versatility for further derivatization, making it a valuable intermediate in synthetic chemistry. Its stability under standard conditions and well-defined purity profile ensure reliable performance in experimental settings. Researchers may explore its utility in developing bioactive molecules, particularly in kinase inhibition or receptor modulation studies. The compound's distinct substitution pattern provides a strategic advantage in structure-activity relationship investigations.
3-(2-Cyclopentylethyl)-4-methyl-1h-pyrazol-5-amine structure
1187348-87-3 structure
Product name:3-(2-Cyclopentylethyl)-4-methyl-1h-pyrazol-5-amine
CAS No:1187348-87-3
MF:C11H19N3
Molecular Weight:193.288662195206
CID:5709611
PubChem ID:43157730

3-(2-Cyclopentylethyl)-4-methyl-1h-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 1187348-87-3
    • 3-(2-CYCLOPENTYLETHYL)-4-METHYL-1H-PYRAZOL-5-AMINE
    • CS-0307097
    • EN300-1147609
    • 3-(2-Cyclopentylethyl)-4-methyl-1h-pyrazol-5-amine
    • インチ: 1S/C11H19N3/c1-8-10(13-14-11(8)12)7-6-9-4-2-3-5-9/h9H,2-7H2,1H3,(H3,12,13,14)
    • InChIKey: GJEUVHBUVHZIPC-UHFFFAOYSA-N
    • SMILES: N1C(=C(C)C(N)=N1)CCC1CCCC1

計算された属性

  • 精确分子量: 193.157897619g/mol
  • 同位素质量: 193.157897619g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 177
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.7Ų
  • XLogP3: 3.1

3-(2-Cyclopentylethyl)-4-methyl-1h-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1147609-1.0g
3-(2-cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine
1187348-87-3
1g
$728.0 2023-06-09
Enamine
EN300-1147609-5.0g
3-(2-cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine
1187348-87-3
5g
$2110.0 2023-06-09
Enamine
EN300-1147609-0.5g
3-(2-cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine
1187348-87-3 95%
0.5g
$535.0 2023-10-25
Enamine
EN300-1147609-0.05g
3-(2-cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine
1187348-87-3 95%
0.05g
$468.0 2023-10-25
Enamine
EN300-1147609-2.5g
3-(2-cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine
1187348-87-3 95%
2.5g
$1089.0 2023-10-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377767-500mg
3-(2-Cyclopentylethyl)-4-methyl-1h-pyrazol-5-amine
1187348-87-3 95%
500mg
¥17609.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377767-250mg
3-(2-Cyclopentylethyl)-4-methyl-1h-pyrazol-5-amine
1187348-87-3 95%
250mg
¥14472.00 2024-08-09
Enamine
EN300-1147609-10g
3-(2-cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine
1187348-87-3 95%
10g
$2393.0 2023-10-25
Enamine
EN300-1147609-0.25g
3-(2-cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine
1187348-87-3 95%
0.25g
$513.0 2023-10-25
Enamine
EN300-1147609-1g
3-(2-cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine
1187348-87-3 95%
1g
$557.0 2023-10-25

3-(2-Cyclopentylethyl)-4-methyl-1h-pyrazol-5-amine 関連文献

3-(2-Cyclopentylethyl)-4-methyl-1h-pyrazol-5-amineに関する追加情報

Introduction to 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine (CAS No: 1187348-87-3)

3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine, identified by its Chemical Abstracts Service (CAS) number 1187348-87-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a structural motif known for its broad spectrum of biological activities and utility in drug development. The unique arrangement of functional groups in its molecular structure, including a cyclopentylethyl side chain and a methyl substituent, contributes to its distinct chemical properties and potential therapeutic applications.

The pyrazole core of 3-(2-cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine is a six-membered aromatic ring containing two nitrogen atoms at the 1 and 5 positions. This framework is highly versatile and serves as a scaffold for numerous bioactive molecules. The presence of the 2-cyclopentylethyl group at the 3-position introduces steric bulk and may influence the compound's solubility, metabolic stability, and interaction with biological targets. Additionally, the 4-methyl substituent further modulates the electronic properties of the pyrazole ring, potentially enhancing its binding affinity to specific enzymes or receptors.

In recent years, there has been growing interest in pyrazole derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted the potential of pyrazole-based compounds as scaffolds for developing drugs targeting inflammatory diseases, infectious disorders, and even oncological conditions. The structural features of 3-(2-cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine make it an intriguing candidate for further exploration in these contexts.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. Researchers have leveraged computational modeling and high-throughput screening techniques to identify novel derivatives with enhanced pharmacological profiles. The cyclopentylethyl moiety, in particular, has been shown to improve pharmacokinetic properties such as oral bioavailability and tissue distribution. This characteristic is particularly valuable in designing next-generation therapeutics that require efficient delivery to target sites.

Recent advancements in medicinal chemistry have emphasized the importance of structure-activity relationships (SAR) in optimizing drug candidates. The case of 3-(2-cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine exemplifies how strategic modifications can yield compounds with improved therapeutic potential. For instance, modifications to the cyclopentyl ring or the ethyl side chain may enhance binding interactions with biological targets while minimizing off-target effects. Such fine-tuning is crucial for developing safe and effective drugs.

The biological activity of 3-(2-cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine has been investigated in several preclinical models. Preliminary studies suggest that it exhibits modulatory effects on key enzymes involved in inflammatory pathways, such as COX (cyclooxygenase) and LOX (lipoxygenase). These enzymes are well-documented mediators of pain and inflammation, making this compound a promising candidate for developing anti-inflammatory agents. Furthermore, its ability to interact with other biological targets, such as kinases or transcription factors, remains an area of active investigation.

The synthesis of 3-(2-cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and improving scalability for industrial applications.

In conclusion, 3-(2-cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine (CAS No: 1187348-87-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role as a lead compound in drug discovery underscores the importance of heterocyclic compounds like pyrazoles in modern medicine. As research continues to uncover new biological functions and synthetic strategies, this compound is poised to play a pivotal role in the development of innovative treatments for various diseases.

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